molecular formula C16H13N3O4S B2530711 (E)-methyl 2-((Z)-2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate CAS No. 799824-56-9

(E)-methyl 2-((Z)-2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate

Cat. No.: B2530711
CAS No.: 799824-56-9
M. Wt: 343.36
InChI Key: DWOXOLJEIWWYBF-VRDXCEGKSA-N
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Description

(E)-methyl 2-((Z)-2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.36. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors

A study on the synthesis and molecular modeling of novel derivatives, similar in structure to the compound , revealed their potent and selective inhibition of aldose reductase (ALR2). These inhibitors are potential novel drugs for treating diabetic complications. The study provided insights into the structure-selectivity relationships and binding modes of these inhibitors, highlighting their significance in medicinal chemistry (Sher Ali et al., 2012).

Anticancer Agents

Another significant application of related thiazolidinone derivatives was in the development of potential anticancer agents. A novel synthesis and computational study of a thiazolidinone derivative demonstrated moderate cytotoxic activity against cancer cells. This work emphasized the thiazolidinone ring's importance in pharmaceuticals, showing its presence in many marketed drugs (Y. Mabkhot et al., 2019).

Antihypertensive α-Blocking Agents

Research into thiosemicarbazides, triazoles, and Schiff bases derived from thiazolidinone compounds has also been conducted. These compounds were synthesized and evaluated as antihypertensive α-blocking agents, demonstrating the versatile applications of thiazolidinone derivatives in developing cardiovascular disease treatments (B. F. Abdel-Wahab et al., 2008).

Antibacterial Agents

Thiazolidinone derivatives have also been investigated for their antibacterial properties. The synthesis of novel 4-oxo-1,3-thiazolidines and related compounds has shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This research underlines the potential of these compounds in treating microbial infections (N. Desai et al., 2001).

Oxazolidinone Antibacterial Agents

Oxazolidinones, a class to which the compound is related, have been noted for their unique mechanism of bacterial protein synthesis inhibition. Studies on novel oxazolidinone analogs, such as U-100592 and U-100766, have demonstrated broad-spectrum in vitro antibacterial activities against clinically important pathogens, including those resistant to other antibiotics. These findings support the development of oxazolidinone-based treatments for bacterial infections (G. Zurenko et al., 1996).

Properties

IUPAC Name

methyl (2E)-2-[(2Z)-2-[1-cyano-2-(methylamino)-2-oxoethylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-18-14(21)11(9-17)16-19(10-6-4-3-5-7-10)15(22)12(24-16)8-13(20)23-2/h3-8H,1-2H3,(H,18,21)/b12-8+,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOXOLJEIWWYBF-VRDXCEGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(=CC(=O)OC)S1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)/C(=C\C(=O)OC)/S1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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